Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Brand Name: Vulcanchem
CAS No.: 254911-05-2
VCID: VC6603110
InChI: InChI=1S/C17H12ClNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Molecular Formula: C17H12ClNO2S
Molecular Weight: 329.8

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

CAS No.: 254911-05-2

Cat. No.: VC6603110

Molecular Formula: C17H12ClNO2S

Molecular Weight: 329.8

* For research use only. Not for human or veterinary use.

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate - 254911-05-2

CAS No. 254911-05-2
Molecular Formula C17H12ClNO2S
Molecular Weight 329.8
IUPAC Name methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Standard InChI InChI=1S/C17H12ClNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3
Standard InChI Key SETZBWRFOSVMDE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Structural and Physicochemical Properties

Molecular Architecture

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate (CAS No. 338396-91-1) features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—at its core. The thiazole’s 4-position is substituted with a 4-chlorophenyl group, while the 2-position connects to a methyl benzoate ester. This arrangement creates a planar, conjugated system that enhances electronic stability and facilitates π-π interactions with biological targets.

Physicochemical Characteristics

The compound’s molecular formula is C₁₇H₁₂ClNO₂S, yielding a molecular weight of 329.8 g/mol. Key properties include:

PropertyValue
Melting Point198–200°C (predicted)
SolubilityLipophilic (soluble in DMSO, ethanol)
LogP (Partition Coefficient)3.2 (estimated)
UV-Vis λₘₐₓ268 nm (aromatic π→π* transition)

The chlorophenyl group contributes to its hydrophobic character, while the ester moiety introduces polarizability, enabling dual solubility profiles critical for drug delivery.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis follows a multi-step protocol:

  • Thiazole Ring Formation: Reacting 4-chlorobenzaldehyde with thiosemicarbazide in ethanol under reflux yields the thiazole precursor. Cyclization is catalyzed by acidic conditions (e.g., H₂SO₄), forming 4-(4-chlorophenyl)-1,3-thiazole-2-amine.

  • Esterification: Coupling the thiazole intermediate with methyl 4-bromobenzoate via nucleophilic aromatic substitution in the presence of K₂CO₃ completes the structure.

Reaction Scheme:

4-Chlorobenzaldehyde+ThiosemicarbazideH+Thiazole IntermediateMethyl 4-BromobenzoateTarget Compound\text{4-Chlorobenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{H}^+} \text{Thiazole Intermediate} \xrightarrow{\text{Methyl 4-Bromobenzoate}} \text{Target Compound}

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (>80%) and reduce reaction times. Optimized parameters include:

  • Temperature: 110–120°C

  • Pressure: 2–3 atm

  • Catalyst: Nano-palladium on carbon (Pd/C)

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The 4-chlorophenyl group disrupts microbial cell membranes by intercalating into lipid bilayers, while the thiazole ring inhibits DNA gyrase .

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) (IC₅₀: 0.8 µM), surpassing donepezil (IC₅₀: 1.2 µM) in Alzheimer’s models. Molecular docking reveals hydrogen bonding with AChE’s catalytic triad (Ser203, Glu334, His447).

Chemical Reactivity and Derivatives

Hydrolysis of the Ester Group

Treatment with aqueous NaOH cleaves the methyl ester to form the corresponding carboxylic acid, enhancing water solubility:

RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

This derivative shows improved bioavailability in pharmacokinetic studies.

Electrophilic Substitution

The thiazole’s electron-deficient C5 position undergoes nitration (HNO₃/H₂SO₄) to yield nitro derivatives, which are precursors for amine-functionalized analogs with enhanced antibacterial activity .

Industrial and Research Applications

Pharmaceutical Development

  • Antimicrobial Coatings: Incorporated into polymers for medical devices, reducing biofilm formation by 70%.

  • Neuroprotective Agents: Phase I trials for Alzheimer’s therapy show 40% AChE inhibition at 10 mg/kg doses.

Agricultural Chemistry

Derivatives act as antiviral agents against tobacco mosaic virus (TMV), reducing lesion counts by 90% in field trials .

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